molecular formula C13H15N3O4 B5120506 4-[(3-hydroxypropyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone

4-[(3-hydroxypropyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone

Cat. No. B5120506
M. Wt: 277.28 g/mol
InChI Key: BVJGUCHNCOITRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-hydroxypropyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone, commonly known as HPMAQ, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. HPMAQ belongs to the quinolone family and has a nitro group and an aminoalkyl side chain attached to the quinoline ring.

Mechanism of Action

The mechanism of action of HPMAQ is not fully understood. However, it is believed that HPMAQ exerts its biological activity by interacting with DNA and inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. Inhibition of topoisomerase II leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
HPMAQ has been shown to induce DNA damage, activate apoptosis, and inhibit cell proliferation in cancer cells. In addition, HPMAQ has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. HPMAQ has also been studied for its antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Advantages and Limitations for Lab Experiments

One advantage of using HPMAQ in lab experiments is its high potency and selectivity towards cancer cells. HPMAQ has been shown to be effective against various cancer cell lines at low concentrations. However, one limitation of using HPMAQ is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

For HPMAQ research include improving its solubility and pharmacokinetics, developing new derivatives with improved anticancer and antibacterial activity, and exploring its potential as a therapeutic agent for other diseases such as viral infections and autoimmune disorders. In addition, further studies are needed to fully understand the mechanism of action of HPMAQ and its interaction with DNA and topoisomerase II.

Synthesis Methods

The synthesis of HPMAQ involves the reaction of 4-chloro-1-methylquinolin-2(1H)-one with 3-hydroxypropylamine and sodium nitrite in the presence of hydrochloric acid. The reaction proceeds through a diazotization reaction followed by a nucleophilic substitution reaction. The yield of HPMAQ can be improved by optimizing the reaction conditions such as temperature, reaction time, and concentration of reagents.

Scientific Research Applications

HPMAQ has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. HPMAQ exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. In addition, HPMAQ has also been studied for its antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

properties

IUPAC Name

4-(3-hydroxypropylamino)-1-methyl-3-nitroquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-15-10-6-3-2-5-9(10)11(14-7-4-8-17)12(13(15)18)16(19)20/h2-3,5-6,14,17H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJGUCHNCOITRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-hydroxypropyl)amino]-1-methyl-3-nitroquinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.